3-[(4-bromophenyl)carbonyl]quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-bromophenyl)carbonyl]quinolin-4(1H)-one is a compound belonging to the quinolinone family, which is known for its diverse biological and pharmaceutical activities. Quinolinones are bicyclic organic compounds that have shown significant potential in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromophenyl)carbonyl]quinolin-4(1H)-one typically involves the reaction of 4-hydroxyquinolin-2(1H)-one with 4-bromobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromophenyl)carbonyl]quinolin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-4(1H)-one derivatives.
Reduction: Reduction reactions can yield different quinolinone derivatives with altered biological activities.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups, leading to a wide range of derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide
Major Products
Scientific Research Applications
3-[(4-bromophenyl)carbonyl]quinolin-4(1H)-one has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in the development of new drugs for treating infections and cancer.
Industry: Utilized in the synthesis of materials with specific properties for engineering applications
Mechanism of Action
The mechanism of action of 3-[(4-bromophenyl)carbonyl]quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxyquinoline
- 4-hydroxyquinoline
- 2,4-dihydroxyquinoline
Uniqueness
3-[(4-bromophenyl)carbonyl]quinolin-4(1H)-one is unique due to the presence of the 4-bromophenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H10BrNO2 |
---|---|
Molecular Weight |
328.16 g/mol |
IUPAC Name |
3-(4-bromobenzoyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C16H10BrNO2/c17-11-7-5-10(6-8-11)15(19)13-9-18-14-4-2-1-3-12(14)16(13)20/h1-9H,(H,18,20) |
InChI Key |
WFPZOVZXDCCTAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.